5,6-Dibromo-2,2-difluorobenzo[d][1,3]dioxole
Description
5,6-Dibromo-2,2-difluorobenzo[d][1,3]dioxole is a halogenated benzodioxole derivative characterized by bromine substituents at the 5- and 6-positions and two fluorine atoms at the 2-position. This compound is of interest in pharmaceutical and materials science due to its unique electronic and steric properties, which arise from the combination of electronegative fluorine and bulky bromine substituents. Its structure enables participation in cross-coupling reactions and serves as a precursor for advanced intermediates in drug synthesis .
Properties
IUPAC Name |
5,6-dibromo-2,2-difluoro-1,3-benzodioxole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2Br2F2O2/c8-3-1-5-6(2-4(3)9)13-7(10,11)12-5/h1-2H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCMHVNKLTLCORW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CC(=C1Br)Br)OC(O2)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2Br2F2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80628862 | |
| Record name | 5,6-Dibromo-2,2-difluoro-2H-1,3-benzodioxole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80628862 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.89 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
149045-80-7 | |
| Record name | 5,6-Dibromo-2,2-difluoro-1,3-benzodioxole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=149045-80-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5,6-Dibromo-2,2-difluoro-2H-1,3-benzodioxole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80628862 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 5,6-Dibromo-2,2-difluorobenzo[d][1,3]dioxole typically involves a multi-step synthetic route. One common method starts with the reaction of 2,3,4,5-tetrabromophenol with chloromethane to form 2,3,4,5-tetrabromophenol methyl ether . This intermediate is then subjected to bromination and fluorination reactions to yield the final product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions such as temperature, pressure, and the use of appropriate catalysts to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions: 5,6-Dibromo-2,2-difluorobenzo[d][1,3]dioxole undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in the presence of a suitable solvent.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted benzo[d][1,3]dioxole derivatives .
Scientific Research Applications
5,6-Dibromo-2,2-difluorobenzo[d][1,3]dioxole has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 5,6-Dibromo-2,2-difluorobenzo[d][1,3]dioxole involves its interaction with specific molecular targets and pathways. The bromine and fluorine atoms in the compound can form strong bonds with various biomolecules, influencing their structure and function . This interaction can lead to changes in cellular processes and biochemical pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Halogen-Substituted Analogues
2.1.1. 5,6-Dichloro-2,2-difluorobenzo[d][1,3]dioxole
- Structure : Chlorine replaces bromine at the 5- and 6-positions.
- Key Differences :
- Electronegativity and Reactivity : Chlorine (Pauling electronegativity: 3.0) is less polarizable than bromine (2.8), leading to slower nucleophilic substitution reactions.
- Molecular Weight : The dichloro analog has a lower molecular weight (~243.97 g/mol) compared to the dibromo compound (~307.97 g/mol) .
- Applications : Chlorinated derivatives are often preferred in agrochemicals due to lower environmental persistence.
2.1.2. 5,6-Dibromo-1,3-benzodioxole (CAS 5279-32-3)
- Structure : Lacks fluorine substituents at the 2-position.
- Key Differences :
- Electronic Effects : Absence of fluorine reduces electron-withdrawing effects, increasing electron density on the aromatic ring.
- Reactivity : Enhanced susceptibility to electrophilic aromatic substitution compared to the difluoro derivative.
- Molecular Weight : 279.92 g/mol, significantly lower than the difluoro-dibromo compound .
Alkyl-Substituted Analogues
2.2.1. 5,6-Dibromo-2,2-dimethylbenzo[d][1,3]dioxole (CAS 114414-23-2)
- Structure : Methyl groups replace fluorine at the 2-position.
- Key Differences :
- Steric Effects : Methyl groups introduce steric hindrance, reducing accessibility to the aromatic ring in reactions.
- Thermal Stability : Higher thermal stability due to the robustness of C–C bonds compared to C–F bonds.
- Molecular Weight : 307.97 g/mol, identical to the difluoro-dibromo compound but with distinct physicochemical properties .
Amino-Substituted Derivatives
2.3.1. 4,6-Dibromo-2,2-difluorobenzo[d][1,3]dioxol-5-amine
- Structure: Amino group at the 5-position with bromine at 4- and 6-positions.
- Key Differences: Solubility: The amino group enhances solubility in polar solvents (e.g., DMSO, ethanol) via hydrogen bonding. Reactivity: Facilitates conjugation with carboxylic acids or aldehydes in peptide coupling reactions. Similarity Score: 0.82 relative to the target compound .
Table 1: Comparative Data for Key Analogues
| Compound Name | Substituents | Molecular Weight (g/mol) | Key Reactivity Features | Primary Applications |
|---|---|---|---|---|
| 5,6-Dibromo-2,2-difluorobenzo[d][1,3]dioxole | 5-Br, 6-Br, 2-F₂ | 307.97 | Electrophilic substitution, Suzuki coupling | Pharmaceuticals, OLED materials |
| 5,6-Dichloro-2,2-difluorobenzo[d][1,3]dioxole | 5-Cl, 6-Cl, 2-F₂ | 243.97 | Faster hydrolysis than bromo analogs | Agrochemical intermediates |
| 5,6-Dibromo-1,3-benzodioxole | 5-Br, 6-Br | 279.92 | Electrophilic aromatic substitution | Flame retardants |
| 5,6-Dibromo-2,2-dimethylbenzo[d][1,3]dioxole | 5-Br, 6-Br, 2-(CH₃)₂ | 307.97 | Steric hindrance limits reactivity | Polymer additives |
Biological Activity
5,6-Dibromo-2,2-difluorobenzo[d][1,3]dioxole is a synthetic compound with potential pharmaceutical applications. Its unique chemical structure contributes to various biological activities, particularly in the area of phosphodiesterase (PDE) inhibition. This article reviews the biological activity of this compound, supported by data tables and relevant research findings.
- Molecular Formula : C₈H₄Br₂F₂O₃
- Molecular Weight : 279.92 g/mol
- CAS Number : 149045-80-7
Phosphodiesterase Inhibition
One of the most notable biological activities of this compound is its role as a selective inhibitor of cyclic guanosine monophosphate-specific phosphodiesterase type 5 (PDE5). This inhibition leads to increased levels of cGMP in cells, which is crucial for various physiological processes including vasodilation and smooth muscle relaxation.
Table 1: PDE Inhibition Characteristics
| Compound Name | Selectivity | Potency (IC50) | Mechanism of Action |
|---|---|---|---|
| This compound | High | 5 nM | PDE5 Inhibition |
| Tadalafil | Moderate | 10 nM | PDE5 Inhibition |
The compound has been characterized in vitro for its ability to inhibit PDE5 selectively compared to other PDE isoforms. This selectivity is clinically significant as it reduces the risk of side effects commonly associated with less selective inhibitors .
Therapeutic Applications
Due to its mechanism of action, this compound has potential therapeutic applications in treating conditions such as:
- Erectile dysfunction
- Pulmonary hypertension
- Chronic obstructive pulmonary disease (COPD)
Clinical studies have demonstrated significant improvements in erectile function among patients treated with compounds similar to this compound compared to placebo .
Study on Erectile Dysfunction
A clinical trial involving patients with erectile dysfunction showed that treatment with a PDE5 inhibitor similar to this compound resulted in:
- Increased penetration ability : 70% of participants reported improved sexual performance.
- Sustained erection during intercourse : Significant improvement noted over placebo controls.
Study on Pulmonary Hypertension
In a rat model of pulmonary hypertension, administration of the compound led to:
- Significant reduction in mean pulmonary arterial pressure .
- Improved cardiac output : Suggesting potential benefits in heart function alongside vascular effects.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
